[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 1-ethyl-3,5-dimethyl-1H-pyrazole, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is precipitated out as the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties . The compound’s structure allows for modifications that can enhance its biological activity.
Industry
In the industrial sector, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is used in the synthesis of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the production of various functional materials .
Mechanism of Action
The mechanism of action of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by the pyrazole ring, which can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole: The parent compound without the methylamine group.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative.
1-methyl-3,5-dimethyl-1H-pyrazole: Another methyl-substituted pyrazole.
Uniqueness
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is unique due to the presence of both the ethyl and methylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19Cl2N3 |
---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-5-12-8(3)9(6-10-4)7(2)11-12;;/h10H,5-6H2,1-4H3;2*1H |
InChI Key |
GHSBMYBPDYKJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC)C.Cl.Cl |
Origin of Product |
United States |
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